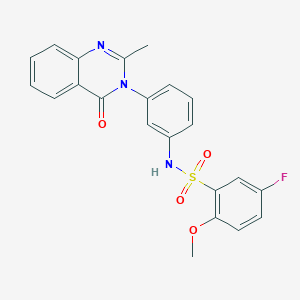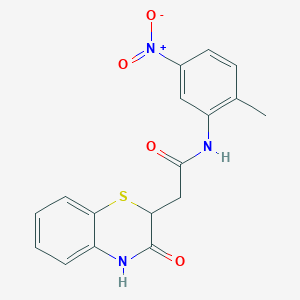
5-fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an intricate chemical compound primarily noted for its potential applications in various scientific fields, including chemistry, biology, medicine, and industrial processes. This compound integrates several functional groups, such as fluorine, methoxy, quinazoline, and sulfonamide, contributing to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step synthetic routes. One common approach starts with the fluorination of 2-methoxybenzenesulfonamide, followed by the introduction of the quinazoline moiety through a series of condensation reactions. Each step requires careful control of reaction conditions, such as temperature, pH, and the presence of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for cost-efficiency and scalability. The process may employ continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Key factors include the selection of solvents, reagents, and catalysts that are both effective and environmentally sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction can occur under hydrogenation conditions, often yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.
Substitution: Halogenation using reagents like chlorine or bromine under various solvent conditions.
Major Products Formed
Oxidation of the sulfonamide group can yield sulfone derivatives.
Reduction reactions may produce amine-modified compounds.
Substitution reactions can result in halogenated derivatives or compounds with additional functional groups, enhancing the compound's reactivity or specificity.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive sites make it valuable for creating diverse chemical libraries for screening purposes.
Biology
Biologically, it may act as a probe or ligand in biochemical assays, helping to elucidate enzyme functions or signaling pathways. Its unique structure allows for specificity in binding interactions.
Medicine
Medically, compounds like 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industrial contexts, it might be used in the development of advanced materials or as a catalyst in specialized chemical reactions, owing to its stability and reactivity.
Mécanisme D'action
The mechanism of action for 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide often involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the transition state of the enzyme's natural substrate, while the quinazoline moiety may interfere with DNA replication processes.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is compared with similar compounds like:
4-Fluoro-2-methoxybenzenesulfonamide: Similar in structure but without the quinazoline moiety, resulting in different biological activity.
5-Fluoro-2-methoxy-N-(3-phenyl)benzenesulfonamide: Lacks the quinazoline structure, which can significantly alter its binding affinity and specificity.
2-Methoxy-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: Without the fluorine, this compound may have reduced reactivity.
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHOISLLXNMXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)

![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2575235.png)


![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2575240.png)


![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2575246.png)
![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)
![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)
